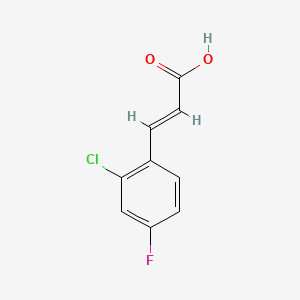

2-Chloro-4-fluorocinnamic acid

Descripción

Contextualization within Halogenated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an acrylic acid functional group. nih.gov Halogenated cinnamic acids are a subset of these derivatives where one or more hydrogen atoms on the benzene ring are replaced by halogen atoms, such as fluorine, chlorine, bromine, or iodine. This substitution significantly influences the electronic properties, reactivity, and biological activity of the parent molecule. nih.govnih.gov

The presence of a chlorine atom at the second position (ortho) and a fluorine atom at the fourth position (para) of the phenyl ring in 2-Chloro-4-fluorocinnamic acid creates a distinct electronic environment. Halogens are electron-withdrawing groups, and their position on the aromatic ring can affect the acidity of the carboxylic acid group and the reactivity of the alkene double bond. Research on various halogenated cinnamic acid derivatives has shown that the type and position of the halogen substituent can have a profound impact on their biological efficacy. nih.gov For instance, studies on other halogenated cinnamic acids have suggested that para-substitution can enhance certain biological activities. nih.govnih.gov

Significance as a Versatile Research Compound and Intermediate

This compound is primarily recognized for its role as a versatile intermediate in organic synthesis. This means it serves as a starting material or a key building block in the creation of more elaborate and often biologically active compounds. Its utility lies in the reactive sites it possesses: the carboxylic acid group, the carbon-carbon double bond, and the halogenated benzene ring. These sites allow for a variety of chemical transformations, enabling chemists to introduce new functional groups and build molecular complexity.

The compound can be used as a scaffold in the synthesis of complex molecules or as a reactant in various chemical reactions. For example, it can undergo reactions such as esterification, amidation, and addition reactions at the double bond. These reactions are fundamental in medicinal chemistry and materials science for the development of new drugs and materials.

Overview of Current and Emerging Research Domains

The application of this compound and other halogenated cinnamic acid derivatives spans several research domains. Cinnamic acid derivatives, in general, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties. nih.govjocpr.compcbiochemres.com The introduction of halogens can modulate these activities, leading to the development of new therapeutic agents. nih.govnih.gov

In medicinal chemistry, halogenated cinnamic acids are investigated for their potential as anticonvulsants and for their effects in neurological disorders. nih.gov The substitution pattern of halogens on the cinnamic acid structure is a key area of study to optimize these effects. nih.gov

Furthermore, in the field of materials science, fluorinated organic compounds are of growing industrial importance for creating agrochemicals, pharmaceuticals, and performance materials. asm.orgasm.org The presence of fluorine can enhance properties such as thermal stability and metabolic resistance. While specific research on this compound in materials science is not extensively documented in the provided results, the broader class of fluorinated compounds to which it belongs is actively explored for these applications. asm.orgasm.org

The study of the biodegradation of fluorinated compounds like 4-fluorocinnamic acid is also an area of research, which is important for understanding the environmental fate of such chemicals. asm.orgasm.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| CAS Number | 133220-86-7 |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O |

| InChI Key | RJCWBTRMWGOREZ-DUXPYHPUSA-N uni.lufluorochem.co.uk |

| Appearance | Solid patsnap.com |

| Purity | Typically ≥95% or ≥97% fluorochem.co.ukfishersci.de |

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBTRMWGOREZ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Fluorocinnamic Acid

Established Synthetic Pathways for 2-Chloro-4-fluorocinnamic Acid

The synthesis of cinnamic acids and their derivatives is a well-established area of organic chemistry, with several classical condensation reactions being widely employed. wikipedia.org These methods are generally applicable to the preparation of this compound, typically involving the formation of a carbon-carbon bond between a benzaldehyde (B42025) derivative and a compound containing an active methylene (B1212753) group.

Two of the most prominent methods for synthesizing cinnamic acids are the Perkin reaction and the Knoevenagel condensation.

The Perkin reaction facilitates the synthesis of α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orgpcbiochemres.com For the synthesis of substituted cinnamic acids, this typically involves heating the relevant benzaldehyde with acetic anhydride and an acetate (B1210297) salt. wikipedia.orgmdpi.com A drawback of the Perkin reaction can be the formation of unwanted side products, particularly when electron-donating substituents are present on the aldehyde, which can lower the yield. pcbiochemres.com

The Knoevenagel condensation is a modification of the aldol condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by a dehydration reaction. wikipedia.org This method is highly versatile for creating carbon-carbon bonds and is crucial in producing various biologically active compounds. mdpi.com The reaction is typically catalyzed by a weak base, such as an amine, and involves reacting an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or cyanoacetic acid. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as the reaction is often followed by decarboxylation. wikipedia.org

| Condensation Reaction | Typical Reactants | Catalyst/Base | General Product |

| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Alkali Salt of the Acid | α,β-Unsaturated Aromatic Acid |

| Knoevenagel Condensation | Aromatic Aldehyde, Active Methylene Compound (e.g., Malonic Acid) | Weakly Basic Amine (e.g., Pyridine, Piperidine) | α,β-Unsaturated Acid (often with subsequent decarboxylation) |

This table summarizes two classical condensation reactions used for the synthesis of cinnamic acids.

The most direct synthetic route to this compound involves the use of 2-Chloro-4-fluorobenzaldehyde as the starting material. chemicalbook.comchemicalbook.com This halogen-substituted benzaldehyde can be reacted with a derivative of acetic acid, such as malonic acid or acetic anhydride, via condensation reactions like those described above.

For instance, a Knoevenagel condensation can be performed between 2-Chloro-4-fluorobenzaldehyde and malonic acid. chemicalbook.com In a related procedure for a similar compound, p-chlorobenzaldehyde was reacted with malonic acid and ammonium (B1175870) acetate in a microwave reactor to produce p-chlorocinnamic acid. Another approach involves a modified Perkin condensation; the reaction of 2-fluorobenzaldehyde (B47322) with 2-thiophene acetic acid in the presence of triethylamine (B128534) and acetic anhydride was found to proceed through a 2-fluorocinnamic acid intermediate to form a coumarin. clockss.org These established methods illustrate the general strategy of combining a halogenated benzaldehyde with a C2-synthon to construct the cinnamic acid backbone.

The precursor, 2-Chloro-4-fluorobenzaldehyde, is an important intermediate itself, used in the synthesis of various fluorine-containing compounds. guidechem.com It can be synthesized by methods such as the oxidation of 2-chloro-4-fluorobenzyl alcohol or through the chlorination of 4-fluorobenzaldehyde. guidechem.com

Condensation Reactions in Cinnamic Acid Synthesis

Precursor and Intermediate Utility in Complex Molecule Synthesis

The chemical structure of this compound makes it a valuable component in the construction of more elaborate molecules, particularly in medicinal chemistry and materials science.

The core structure of this compound serves as a versatile scaffold for drug discovery and the development of new functional compounds. Its framework can be systematically modified to generate libraries of new molecules for biological screening. For example, in a study aimed at developing new antifouling agents to inhibit biofilm formation, this compound was one of several cinnamic acid derivatives synthesized and tested for activity against Escherichia coli. unimi.it

Furthermore, the general cinnamic acid scaffold has been used to create hybrid molecules with potential therapeutic applications. In one study, a fragment related to chlorocinnamic aldehyde was incorporated into a thiazolidinone core to synthesize novel compounds with anticancer activity. mdpi.com This highlights the strategic use of the cinnamic acid motif as a platform for generating structurally diverse and biologically active agents.

| Application Area | Role of this compound | Example of Developed Compound/Use | Reference |

| Drug Discovery | Scaffold for analogue synthesis | Creating derivatives to explore structure-activity relationships for anticancer agents. | nih.gov |

| Materials Science | Precursor for functional materials | Synthesis of derivatives tested as antifouling agents to prevent bacterial biofilm. | unimi.it |

| Fine Chemicals | Versatile Intermediate | Used in the preparation of pharmaceuticals and agrochemicals. |

This table provides examples of how this compound is utilized as a building block and scaffold.

Role as a Building Block in Advanced Organic Synthesis

Derivatization Strategies and Analogue Synthesis of this compound

Derivatization of the this compound molecule is a key strategy for exploring its potential in various applications, particularly in the search for new therapeutic agents. Modifications can be made to the carboxylic acid group, the phenyl ring, or the alkene bridge to fine-tune the molecule's properties.

A common derivatization strategy involves the condensation of the carboxylic acid group with various amines or alcohols to form amides or esters, respectively. For instance, a series of primaquine-cinnamic acid conjugates were prepared by forming an amide bond between primaquine (B1584692) and various cinnamic acid derivatives. researchgate.net This approach of creating hybrid molecules is a powerful tool in medicinal chemistry.

Analogue synthesis often focuses on exploring the "pharmacologic space" around a lead compound. nih.gov For a related complex, 4-[3'-(1-adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid, which showed apoptosis-inducing activity in cancer cells, numerous analogues were synthesized by modifying the substituents on the cinnamic acid phenyl ring. nih.gov Groups such as bromo, cyano, nitro, and amino were introduced at the 3-position to evaluate their effect on biological activity. nih.gov Such studies demonstrate how the 2-chloro-4-fluoro-cinnamic acid scaffold can be systematically altered to create a diverse range of analogues for structure-activity relationship (SAR) studies, aiming to optimize efficacy and reduce toxicity. nih.govacs.org

Esterification Reactions and Ester Derivative Synthesis

This compound can be converted to its corresponding ester derivatives through various synthetic methods. A common approach involves the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically carried out under reflux conditions. For instance, the synthesis of various ester derivatives of 4-chlorocinnamic acid has been achieved by reacting it with different alcohols in the presence of concentrated sulfuric acid, with reaction times ranging from 3 to 24 hours. nih.gov

Another method for esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction is generally performed in an inert solvent like dichloromethane (B109758) at room temperature. nih.gov The Mitsunobu reaction offers an alternative route, particularly for the synthesis of esters from alcohols, by using a combination of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). nih.gov

Furthermore, esterification can be accomplished by reacting the acid with an alkyl halide in the presence of a base, such as triethylamine, in a solvent like anhydrous acetone (B3395972) under reflux conditions. nih.gov Boron-based catalysts, for example, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have also been employed to catalyze the Fischer esterification of cinnamic acids with methanol. beilstein-journals.org

Table 1: Synthesis of Ester Derivatives of Cinnamic Acids This table is interactive. Users can sort and filter the data.

| Reactant 1 | Reactant 2 | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 4-Chlorocinnamic acid | Various alcohols | H₂SO₄ | Corresponding esters | nih.gov |

| 4-Chlorocinnamic acid | Lauryl alcohol | DCC, DMAP | Lauryl 4-chlorocinnamate | nih.gov |

| 4-Chlorocinnamic acid | Perillyl alcohol | DIAD, PPh₃ | Perillyl 4-chlorocinnamate | nih.gov |

| 4-Chlorocinnamic acid | Alkyl halides | Triethylamine | Corresponding esters | nih.gov |

| Cinnamic acids | Methanol | B(C₆F₅)₃ | Methyl cinnamates | beilstein-journals.org |

Amidation and Acylsemicarbazide Formation

The carboxylic acid group of this compound can be readily converted into an amide functionality. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an appropriate amine. This method is a fundamental and widely used strategy for the formation of amide bonds.

A variety of coupling reagents can also facilitate the direct amidation of cinnamic acids. Reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and those based on triazine have been shown to be effective for this purpose. beilstein-journals.org Mechanochemical methods, utilizing continuous flow, have also been developed for the amidation of cinnamic acid. beilstein-journals.org

A related class of compounds, acylsemicarbazides, can be synthesized from cinnamic acid derivatives. One synthetic route involves the activation of the cinnamic acid, followed by reaction with a semicarbazide (B1199961) derivative. For instance, the synthesis of primaquine-cinnamic acid conjugates of the acylsemicarbazide type has been reported. mdpi.comresearchgate.net This synthesis involved the preparation of a primaquine-semicarbazide intermediate, which was then condensed with cinnamic acid chlorides. mdpi.comresearchgate.net

Table 2: Synthesis of Amide and Acylsemicarbazide Derivatives This table is interactive. Users can sort and filter the data.

| Starting Material | Reaction Type | Reagent(s)/Method | Product Type | Reference |

|---|---|---|---|---|

| Cinnamic acid | Amidation | COMU | Cinnamide derivatives | beilstein-journals.org |

| Cinnamic acid | Amidation | Triazine-based reagents | Cinnamide derivatives | beilstein-journals.org |

| Cinnamic acid | Amidation | Continuous flow mechanochemistry | Cinnamide derivatives | beilstein-journals.org |

| Primaquine & Cinnamic acid chlorides | Acylsemicarbazide formation | Multi-step synthesis | Primaquine-cinnamic acid acylsemicarbazides | mdpi.comresearchgate.net |

Cyclization Reactions and Formation of Related Heterocyclic Systems

The structure of this compound provides a scaffold for the synthesis of various heterocyclic systems through cyclization reactions. One notable transformation is the cyclization to form indanone derivatives. This can be achieved through a two-step process involving the hydrogenation of the cinnamic acid or its ester, followed by an intramolecular Friedel-Crafts acylation. google.com This cyclization is a key step in the synthesis of substituted indanones, which are important intermediates in medicinal chemistry.

Furthermore, cinnamic acids can be utilized in the synthesis of coumarins. For example, the reaction of o-fluorobenzaldehydes with aryl acetic acids is proposed to proceed through an intermediate substituted 2-fluorocinnamic acid, which then undergoes an intramolecular nucleophilic displacement to form a 3-aryl coumarin. clockss.org This reaction highlights the utility of the cinnamic acid framework in constructing more complex heterocyclic structures. The displacement of the fluorine atom is favored over other halogens like bromine in this type of nucleophilic substitution. clockss.org

Table 3: Cyclization Reactions of Cinnamic Acid Derivatives This table is interactive. Users can sort and filter the data.

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| Hydrogenated cinnamic acid/ester | Intramolecular Friedel-Crafts acylation | Indanone derivative | google.com |

| o-Fluorobenzaldehyde and Aryl acetic acid | Intramolecular nucleophilic displacement (via cinnamic acid intermediate) | 3-Aryl coumarin | clockss.org |

Biological Activities and Pharmacological Potential of 2 Chloro 4 Fluorocinnamic Acid and Its Derivatives

Antimicrobial Efficacy

Derivatives of chlorinated cinnamic acids have demonstrated a wide spectrum of antimicrobial activities. The presence and position of chlorine atoms on the cinnamic acid skeleton can significantly influence the biological efficacy of these compounds. mdpi.com

Derivatives of chlorinated cinnamic acids have shown significant activity against Gram-positive bacteria. In one study, a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were synthesized and found to be active against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 µg/mL. nih.govmdpi.com Another study focused on 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides found that these compounds were effective against Staphylococcus aureus and Enterococcus faecalis. mdpi.comresearchgate.net The introduction of a chlorine atom at the C4 position was noted to significantly increase antimicrobial activity. mdpi.com

Specifically, esters derived from 4-chlorocinnamic acid have also been evaluated. Methyl 4-chlorocinnamate, for instance, showed activity against S. aureus at the highest tested concentration. nih.gov Furthermore, a chitosan (B1678972) derivative incorporating a 4-chlorobenzoyl moiety, N-chitosan-N'-(4-chlorobenzoyl) thiourea, exhibited inhibitory effects against Staphylococcus aureus. science.gov

Table 1: Antibacterial Activity of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide Derivatives Against Gram-Positive Bacteria

| Compound | S. aureus ATCC 6538 (MIC µg/mL) | S. epidermidis ATCC 14990 (MIC µg/mL) | E. hirae ATCC 10541 (MIC µg/mL) | E. faecalis ATCC 51299 (MIC µg/mL) |

|---|---|---|---|---|

| 16d | 1 | 1 | 2 | 2 |

| 16e | 1 | 1 | 2 | 2 |

Data sourced from a study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives. nih.gov

The efficacy of chlorinated cinnamic acid derivatives against Gram-negative bacteria appears to be more variable. While some derivatives show promise, others exhibit limited to no activity. For example, 4-chlorocinnamic acid itself was reported to have a MIC value of 708 µM against Escherichia coli. researchgate.net Similarly, a chitosan derivative, N-chitosan-N'-(4-chlorobenzoyl) thiourea, was able to inhibit E. coli. science.gov

However, studies on certain esters and amides have yielded different results. Esters derived from 4-chlorocinnamic acid were tested against Pseudomonas aeruginosa, but specific activity levels were not always high. nih.gov In some cases, 4-chlorocinnamic acid derivatives synthesized via Steglich or Mitsunobu reactions showed no inhibitory effects against P. aeruginosa and S. aureus. mdpi.com One derivative with a chloro substituent showed no activity against any tested bacterial strains, including E. coli. mdpi.comnih.gov Conversely, some caffeic acid derivatives, which share the core cinnamic structure, demonstrated good activity against E. coli. mdpi.comnih.gov Research on cinnamic acid derivatives also highlighted their potential to inhibit biofilm formation in E. coli. unimi.it

A significant area of research is the activity of these compounds against drug-resistant bacteria. Derivatives of 2-Chlorocinnamoyl chloride have demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with one study reporting both minimum inhibitory (MIC) and minimum bactericidal (MBC) concentrations of 12.9 µM.

Studies on chlorinated N-arylcinnamamides revealed that several derivatives were highly active against MRSA and vancomycin-resistant Enterococcus (VRE) isolates. mdpi.comresearchgate.net The activity against MRSA was comparable to that against methicillin-susceptible S. aureus, suggesting the mechanism of action is not affected by the mecA gene. mdpi.com Similarly, the effectiveness against both VRE and standard E. faecalis indicates a mechanism distinct from that of vancomycin. mdpi.com

Furthermore, synthetic cinnamic acid derivatives featuring a 4-chloro-2-mercaptobenzenesulfonamide moiety have been specifically tested against high-level aminoglycoside resistant (HLAR) and VRE strains of Enterococcus spp. nih.govnih.gov The most active of these compounds displayed potent MIC values between 2–4 µg/mL. nih.govnih.gov These compounds also demonstrated the ability to work synergistically with conventional antibiotics, reducing the required antibiotic MIC by a factor of 8 to 10,000 for VRE strains. nih.govnih.gov N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were also effective against clinical MRSA strains. nih.gov

Table 2: Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety Against Resistant Enterococcus Strains

| Compound | Organism Group | MIC Range (µg/mL) |

|---|---|---|

| 16d, 17c, 16a, 16c, 16f | HLAR Enterococcus spp. | 2–4 |

| 16d, 17c, 16a, 16c, 16f | VRE Enterococcus spp. | 2–4 |

Data sourced from a study on synthetic cinnamic acid derivatives. nih.govnih.gov

Chlorinated cinnamic acid derivatives, particularly esters, have demonstrated significant antifungal properties against various Candida species. nih.govsmolecule.com A study involving twelve esters derived from 4-chlorocinnamic acid found that all were bioactive against strains of Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii. nih.gov

The potency was influenced by the ester substituent; methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as being particularly potent. nih.govsmolecule.com Another study corroborated the antifungal potential of these compounds, noting that decyl 4-chlorocinnamate was effective against several Candida species. mdpi.com This suggests that modifying the ester group provides a viable strategy for tuning the antifungal profile of 4-chlorocinnamic acid derivatives. nih.gov

Table 3: Antifungal Activity of 4-Chlorocinnamic Acid Esters Against Candida Species

| Compound | C. albicans ATCC 90028 (MIC µmol/mL) | C. glabrata ATCC 90030 (MIC µmol/mL) | C. krusei ATCC 34125 (MIC µmol/mL) | C. guilliermondii 207 (MIC µmol/mL) |

|---|---|---|---|---|

| Methyl 4-chlorocinnamate (1) | 5.09 | 5.09 | >5.09 | >5.09 |

| Methoxyethyl 4-chlorocinnamate (4) | 0.13 | 0.25 | 0.13 | 0.13 |

| Perillyl 4-chlorocinnamate (11) | 0.05 | 0.024 | 0.024 | 0.024 |

Data adapted from a study evaluating a collection of 4-chlorocinnamic acid esters. nih.gov

The ability of bacteria to form biofilms on surfaces is a major contributor to chronic infections and antibiotic resistance. unimi.it Several derivatives of chlorinated cinnamic acid have shown promise in preventing the formation of these resilient microbial communities. unimi.it

Research has demonstrated that N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives can significantly inhibit biofilm formation by clinical strains of MRSA and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). nih.govmdpi.com At concentrations of twice and four times their MIC, these compounds achieved inhibition rates of 61-98% for MRSA and over 90% for MRCNS. nih.gov Furthermore, these derivatives were also effective at disrupting established, 24-hour-old biofilms. nih.govmdpi.com

Similarly, synthetic cinnamic acid derivatives with a 4-chloro-2-mercaptobenzenesulfonamide moiety inhibited biofilm formation in HLAR Enterococcus strains by 70% to 94% at a concentration of 4x MIC. nih.govnih.gov The ability of cinnamic acid-related compounds, including 2-chloro-4-fluorocinnamic acid, to interfere with biofilm formation highlights a crucial mechanism of action that could help circumvent traditional drug resistance pathways. unimi.it

Table 4: Inhibition of MRSA Biofilm Formation by N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide Derivatives

| Compound | Concentration | Biofilm Inhibition (%) |

|---|---|---|

| 16d | 2 x MIC | ~70-98% |

| 16d | 4 x MIC | ~75-98% |

| 16e | 2 x MIC | ~72-96% |

| 16e | 4 x MIC | ~80-97% |

Data represents the range of inhibition across multiple tested MRSA strains. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-Chloro-4-fluorophenyl)propanoic acid |

| 4-chlorocinnamanilides |

| 3,4-dichlorocinnamanilides |

| Methyl 4-chlorocinnamate |

| Methoxyethyl 4-chlorocinnamate |

| Perillyl 4-chlorocinnamate |

| Decyl 4-chlorocinnamate |

| 2-Chlorocinnamoyl chloride |

| N-chitosan-N'-(4-chlorobenzoyl) thiourea |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide |

| Cinnamic acid derivatives with 4-chloro-2-mercaptobenzenesulfonamide moiety |

| Ferulic acid |

Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

Synergistic Effects with Conventional Antimicrobial Agents

The efficacy of antimicrobial treatments can be enhanced through the combination of agents, a strategy that has been explored with derivatives of cinnamic acid. Research into an acetamide (B32628) derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated its ability to work in concert with conventional antibacterial drugs against Klebsiella pneumoniae. scielo.br When this compound was combined with the antibiotics meropenem (B701) and imipenem, a synergistic effect was observed. scielo.br An additive effect was noted when it was paired with ciprofloxacin (B1669076) and cefepime. scielo.br These findings suggest that the acetamide derivative can optimize the effects of these antibacterial drugs, potentially reducing the concentrations required to achieve bacterial death. scielo.br

Studies on other cinnamic acid derivatives, such as certain cinnamides, have also shown additive effects when used in combination with the antibiotic amoxicillin. mdpi.com This potentiation of existing antimicrobial agents highlights a promising avenue for developing more effective treatments against resistant bacterial strains. scielo.br

Anti-Inflammatory Investigations

Derivatives of cinnamic acid are recognized for their anti-inflammatory properties, which are often attributed to their capacity to modulate key pro-inflammatory pathways. mdpi.com While direct studies on this compound are limited, the broader class of cinnamic acids and their derivatives have shown potential anti-inflammatory effects in various in vitro studies. smolecule.com

The mechanisms underlying these effects often involve the inhibition of enzymes crucial to the inflammatory process. mdpi.com For instance, certain derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the arachidonic acid metabolism pathway which is directly responsible for inflammatory processes. mdpi.com Caffeic acid phenethyl ester, for example, effectively inhibits both LOX and COX. mdpi.com Similarly, ferulic acid has been shown to inhibit inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). mdpi.com The anti-inflammatory potential of these compounds is also linked to their ability to decrease the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6, IL-8). mdpi.com

Antioxidant Properties and Radical Scavenging Potential

Cinnamic acid and its derivatives are noted for their antioxidant and radical scavenging activities. mdpi.comnih.gov The core structure, featuring a phenyl ring and a vinyl fragment, contributes to these properties, which can be enhanced by specific substitutions on the phenyl ring. mdpi.com

The antioxidant action of cinnamic acid derivatives is primarily associated with their ability to scavenge free radicals and inhibit lipid oxidation. mdpi.com

Enzyme Modulation and Inhibition Profiles

Tyrosinase Inhibition Studies

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy in the development of whitening agents for cosmetic applications and treatments for hyperpigmentation disorders. Cinnamic acid and its derivatives have been widely studied as tyrosinase inhibitors.

Research into chlorocinnamic acids has demonstrated their potential to inhibit tyrosinase activity. For instance, 2-chlorocinnamic acid has been synthesized and evaluated for its inhibitory kinetics on mushroom tyrosinase. nih.gov It was found to inhibit the diphenolase activity of the enzyme with a 50% inhibitory concentration (IC50) value of 0.765 mM. nih.gov Further halogenation, as seen in 2,4-dichlorocinnamic acid, led to a more potent inhibition, with an IC50 value of 0.295 mM. nih.gov Both of these compounds were identified as reversible and uncompetitive inhibitors. nih.gov

Studies on para-substituted cinnamic acids have also shed light on the role of halogenation. An investigation into the effects of 4-chlorocinnamic acid (4-CCA) on tyrosinase showed that it possesses inhibitory properties. medchemexpress.com While it did not directly chelate the copper ions in the enzyme's active site, molecular docking simulations suggested that it interacts with key amino acid residues within the active center. medchemexpress.com Generally, chlorocinnamic acids are recognized as uncompetitive inhibitors of the catecholase activity of mushroom tyrosinase. nih.gov The inhibitory potential of these halogenated derivatives provides a basis for exploring the efficacy of this compound as a tyrosinase inhibitor.

| Compound | Target Enzyme | IC50 (mM) | Inhibition Type |

| 2-Chlorocinnamic acid | Mushroom Tyrosinase (diphenolase) | 0.765 nih.gov | Reversible, Uncompetitive nih.gov |

| 2,4-Dichlorocinnamic acid | Mushroom Tyrosinase (diphenolase) | 0.295 nih.gov | Reversible, Uncompetitive nih.gov |

Targeting Fungal Resistance Enzymes (e.g., Cytochrome P450 14α-demethylase)

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. One of the most critical targets for antifungal drugs is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). semanticscholar.org This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. semanticscholar.org Its inhibition disrupts membrane integrity and leads to fungal growth arrest. semanticscholar.org

While direct experimental data on the inhibition of CYP51 by this compound is not extensively documented, studies on related cinnamic acid derivatives suggest this is a promising area of investigation. Cinnamic acids are known to possess antifungal properties, and their mechanism of action can involve targeting unique fungal enzymes. researchgate.neta-z.lu For example, some cinnamic acid derivatives have been shown to inhibit benzoate (B1203000) 4-hydroxylase (CYP53), another fungal-specific cytochrome P450 enzyme, indicating that this class of compounds can interact with fungal P450 systems. researchgate.neta-z.luresearchgate.net

Furthermore, molecular modeling studies have been conducted to explore the interaction of 4-chlorocinnamic acid esters with the active site of Candida albicans CYP51, suggesting a potential binding mode. researchgate.net Gallic acid, another phenolic acid, has been shown to reduce the activity of sterol 14α-demethylase P450 (CYP51) in Trichophyton rubrum. science.govscience.gov These findings, coupled with the known antifungal activity of halogenated compounds, support the hypothesis that this compound and its derivatives could act as inhibitors of fungal CYP51.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of cinnamic acid derivatives is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate how different substituents and structural modifications influence the pharmacological effects of these compounds. For halogenated cinnamic acids, the position of the halogens and modifications to the core structure are critical determinants of their inhibitory potential.

Influence of Halogenation Position on Bioactivity

The position of halogen substituents on the phenyl ring of cinnamic acid derivatives has a significant impact on their biological activity. For electron-withdrawing groups like halogens, para-substitution often leads to the highest activity in various biological assays. plos.org For instance, in studies on acetylcholinesterase inhibition, compounds with a para-substituted fluorine or chlorine atom exhibited potent activity. nih.gov

In the context of antifungal activity, the introduction of substituents to the benzene (B151609) ring generally increases the activity of cinnamic acid esters. plos.orgnih.gov Specifically for electron-withdrawing groups such as halogens, para-substituted isomers tend to show the highest activity. plos.orgnih.gov This suggests that the 4-fluoro substituent in this compound is likely to be a key contributor to its potential bioactivity. Comparing isomers, a study on the phytotoxicity of chlorocinnamic acids found that the meta-substituted isomer (3-chlorocinnamic acid) had enhanced activity compared to the para-substituted isomer (4-chlorocinnamic acid), indicating that the relative positions of substituents are crucial. mdpi.com The presence of a chlorine atom at the ortho position, as in this compound, adds another layer of complexity that influences the molecule's conformation and interaction with target enzymes.

Impact of Side Chain Modifications and Functional Group Derivatization

Modifications to the carboxylic acid and the α,β-unsaturated double bond of the cinnamic acid side chain are important strategies for modulating bioactivity. nih.gov The conversion of the carboxylic acid group to an ester or an amide can have profound effects.

Esterification of the carboxylic acid is a common derivatization. In some cases, this modification enhances activity. For example, methyl cinnamate (B1238496) was found to have significantly higher growth-inhibitory activity against certain weeds than its parent compound, trans-cinnamic acid. mdpi.com In the context of tyrosinase inhibition, esterification of cinnamic acid derivatives with other phenolic compounds like paeonol (B1678282) or thymol (B1683141) has been shown to produce inhibitors that are significantly more potent than the parent compounds. nih.gov This suggests that forming ester derivatives of this compound could be a viable strategy to enhance its tyrosinase inhibitory potential.

Amide formation is another key derivatization. The synthesis of cinnamic acid amides has been explored to improve bioactivity, with some derivatives showing promising results as selective COX-2 inhibitors. doi.org The presence of the α,β-double bond in the side chain is also generally beneficial for COX-2 inhibition. doi.org Conversely, reduction of the C=C double bond in some cinnamic acid derivatives has been shown to affect tyrosinase inhibitory activity, indicating the importance of this structural feature. researchgate.netingentaconnect.com These findings highlight that derivatization of the side chain of this compound could lead to analogs with fine-tuned and potentially enhanced biological activities.

Mechanistic and Theoretical Investigations of 2 Chloro 4 Fluorocinnamic Acid

Conformational Analysis and Molecular Stability Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and chemical properties. For cinnamic acid derivatives, rotation around the C-C single bond of the acrylic acid side chain gives rise to different conformers, primarily the s-cis and s-trans forms.

The stability of different conformers is evaluated by analyzing the molecule's potential energy profile. This involves calculating the energy of the molecule as a function of the dihedral angle that defines the conformation. For cinnamic acid derivatives, this is typically the angle describing the orientation of the carbonyl group relative to the vinyl C=C double bond.

Studies on analogous compounds like trans-2-chlorocinnamic acid (2CCA) and trans-4-chlorocinnamic acid (4CCA) have shown that the s-cis conformer, where the C=O and C=C bonds are on the same side of the C-C single bond, is the more stable structure. researchgate.netresearchgate.net In the case of 2CCA, the s-cis orientation is more stable than the s-trans conformation by 0.6648 kcal/mol. researchgate.netresearchgate.net Similarly, for 4CCA, the s-cis conformer is favored by 0.8939 kcal/mol over the s-trans form. researchgate.netresearchgate.net This preference is often attributed to a combination of steric effects and favorable electronic delocalization in the s-cis arrangement. researchgate.net It is highly probable that 2-Chloro-4-fluorocinnamic acid would exhibit similar conformational behavior, with the s-cis conformer being the more stable ground state.

Table 1: Relative Stability of s-cis and s-trans Conformers in Chlorocinnamic Acids

| Compound | More Stable Conformer | Energy Difference (kcal/mol) | Reference |

| trans-2-chlorocinnamic acid (2CCA) | s-cis | 0.6648 | researchgate.net, researchgate.net |

| trans-4-chlorocinnamic acid (4CCA) | s-cis | 0.8939 | researchgate.net, researchgate.net |

This interactive table summarizes the calculated energy difference between the s-cis and s-trans conformers for related chlorocinnamic acids, indicating the higher stability of the s-cis form.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating molecular structures and stability. nrel.gov Methods like DFT at the B3LYP level of theory with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometries, calculate vibrational frequencies, and determine thermodynamic properties. researchgate.netnih.gov

These computational approaches allow for the precise determination of bond lengths, bond angles, and dihedral angles for each conformer. researchgate.net For instance, in related molecules, DFT calculations have been used to determine the optimized geometries and confirm the findings from the potential energy surface scans, identifying the most stable conformers. researchgate.netnih.gov Such calculations would be essential to definitively establish the preferred conformation and detailed geometric parameters of this compound.

Potential Energy Profile Determinations (e.g., s-cis vs. s-trans Conformations)

Electronic Structure and Reactivity Profiling

The arrangement of electrons in molecular orbitals dictates the chemical reactivity of a compound. Analyses based on frontier molecular orbital theory and intramolecular interactions reveal key aspects of its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.orgwikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to react. researchgate.net

Computational studies on related chlorocinnamic acids have determined their HOMO-LUMO energy gaps. For trans-2-chlorocinnamic acid (2CCA) and trans-4-chlorocinnamic acid (4CCA), the calculated energy gaps are 4.5533 eV and 4.4366 eV, respectively. researchgate.netresearchgate.net The smaller gap in 4CCA suggests it is more reactive than 2CCA. researchgate.netresearchgate.net For this compound, the combined electron-withdrawing effects of both chlorine and fluorine would significantly influence its HOMO-LUMO energies, and a similar analysis would be critical to predicting its reactivity profile.

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for Chlorocinnamic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| trans-2-chlorocinnamic acid (2CCA) | - | - | 4.5533 | researchgate.net, researchgate.net |

| trans-4-chlorocinnamic acid (4CCA) | - | - | 4.4366 | researchgate.net, researchgate.net |

This interactive table presents the calculated HOMO-LUMO energy gaps for related chlorocinnamic acids. Specific HOMO and LUMO energy values were not detailed in the source material.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and intramolecular interactions within a molecule. researchgate.net It provides insight into the stabilization energy arising from hyperconjugative interactions, such as those between filled (donor) and empty (acceptor) orbitals.

In chlorocinnamic acids, significant stabilization arises from π-electron delocalization. For example, in 2CCA, the interaction between the π orbitals of the C3-C4 bond and the antibonding π* orbitals of the C1-C2 and C5-C6 bonds in the phenyl ring results in stabilization energies of 252.31 and 203.28 kcal/mol, respectively. researchgate.net In 4CCA, a similar πCC → π*CC interaction from the C1-C2 bond pair to the C3-C4 and C5-C6 antibonding orbitals provides stabilization of 258.75 and 203.58 kcal/mol. researchgate.net These strong intramolecular interactions are fundamental to the stability of the conjugated system in cinnamic acids. A similar NBO analysis for this compound would elucidate the electronic influence of both halogen substituents on its internal stability and charge distribution.

Frontier Orbital Theory Applications (HOMO-LUMO Gap Analysis)

Photochemical Reactions and Solid-State Kinetics

Cinnamic acids and their derivatives are well-known for undergoing photochemical reactions, particularly [2+2] cycloaddition in the solid state. smolecule.comnih.gov The kinetics and outcome of these reactions are highly dependent on the crystal packing and the alignment of molecules.

The photodimerization of trans-cinnamic acid derivatives under UV irradiation can lead to the formation of cyclobutane (B1203170) rings, yielding various isomers of truxillic and truxinic acids. bilkent.edu.trrsc.org According to Schmidt's topochemical principles, for a solid-state [2+2] cycloaddition to occur, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. bilkent.edu.tr

Kinetic studies of halogenated trans-cinnamic acids have revealed complex behaviors. science.gov For instance, β-2-chloro-trans-cinnamic acid exhibits a reaction that accelerates over time, modeling closely to a contracting cube equation. science.gov In contrast, fluoro-derivatives like β-2-fluoro- and β-4-fluoro-trans-cinnamic acids show kinetics that approximate a first-order reaction. science.gov The kinetics of these solid-state reactions are often not straightforward and may not proceed to 100% yield, which is sometimes explained by the formation of isolated, non-reactive monomers within the crystal lattice as the reaction progresses. science.govias.ac.in

Furthermore, halogenated aromatic acids can undergo selective dehalogenation upon photochemical excitation, a process whose outcome can be controlled by factors like light intensity. nih.govd-nb.info Studies on the related compound 4-bromo-2-chloro-5-fluorobenzoic acid have shown that selective debromination or a more challenging dechlorination can be achieved by switching between one-photon and two-photon excitation mechanisms. nih.govd-nb.inforsc.org This suggests that the photochemical behavior of this compound could be similarly complex and tunable, offering potential for selective chemical transformations.

Investigations into Photodimerization Mechanisms

The photodimerization of cinnamic acids in the crystalline state is a classic example of a topochemically controlled reaction. tandfonline.com The stereochemistry of the resulting cyclobutane product is dictated by the packing of the monomer molecules in the crystal lattice. For a [2+2] cycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain proximity, generally considered to be less than 4.2 Å. rsc.orgresearchgate.netrsc.org This principle, established by Schmidt and coworkers, is fundamental to understanding solid-state photoreactions. rsc.orgthieme-connect.com

In the case of substituted cinnamic acids like this compound, the substituents on the phenyl ring can significantly influence the crystal packing and, consequently, the photodimerization behavior. Halogen atoms, such as chlorine and fluorine, can participate in intermolecular interactions, including halogen bonding and C-H···X (X = Cl, F) hydrogen bonds, which can steer the molecules into a photoreactive arrangement. acs.orgmdpi.com

The mechanism of photodimerization is generally believed to proceed through the excitation of a molecule to its singlet or triplet excited state, followed by the formation of a diradical intermediate with an adjacent ground-state molecule. rsc.orgrsc.org This diradical then cyclizes to form the stable cyclobutane ring. For cis-cinnamic acids, it has been proposed that photoexcitation can lead to a competition between dimerization and cis-trans isomerization. rsc.orgrsc.org The isomerization to the trans-isomer, if it occurs, may then be followed by dimerization, leading to products characteristic of the trans-isomer's crystal structure. rsc.org

Table 1: Factors Influencing Photodimerization of Cinnamic Acid Derivatives

| Factor | Description | Reference |

| Crystal Packing | The arrangement of molecules in the crystal lattice, governed by intermolecular forces. | tandfonline.comrsc.org |

| Topochemical Rules | Geometric criteria, such as the distance and orientation between reactive double bonds (typically < 4.2 Å for [2+2] cycloaddition). | rsc.orgresearchgate.netrsc.org |

| Substituent Effects | Electronic and steric effects of substituents on the phenyl ring and acrylic acid moiety, influencing crystal packing and reactivity. | acs.orgmdpi.com |

| Excited State | The nature of the photoexcited state (singlet or triplet) which initiates the reaction. | rsc.orgrsc.org |

| Intermediate Formation | The formation of transient species, such as diradicals, during the course of the reaction. | rsc.orgrsc.org |

Kinetic Studies in Crystalline States, including Solid-State Effects

Kinetic studies of solid-state reactions provide valuable insights into the reaction mechanism and the influence of the crystal lattice. The photodimerization of cinnamic acid derivatives in the crystalline state often exhibits heterogeneous kinetics, where the reaction starts at defect sites and progresses through the crystal. nih.gov This can lead to a loss of long-range order in the crystal as the reaction proceeds. nih.gov

For 2,4-dichlorocinnamic acid, a closely related compound, kinetic photocrystallography studies have revealed that the dimerization is a heterogeneous process, leading to a loss of single-crystal character during UV irradiation. nih.gov This suggests that the product phase separates from the reactant phase, creating strain and disorder in the crystal. A qualitative kinetic reaction scheme has been proposed for this heterogeneous dimerization. nih.gov

The kinetics of photodimerization can also be influenced by the physical properties of the crystals themselves. Studies on 4-chlorocinnamic acid have shown that the photochemical dynamics are affected by the crystal shape and size. smolecule.comescholarship.org This size dependence may be related to the distribution of reaction-initiating defects or the propagation of the reaction front through the crystal.

Furthermore, external pressure can be a significant factor influencing solid-state kinetics. Investigations into the photodimerization of 4-chlorocinnamic acid have monitored photoinduced structural changes at various pressures, indicating that pressure can alter the intermolecular distances and orientations, thereby affecting the reaction rate. rsc.org

Table 2: Key Findings from Kinetic Studies of Halogenated Cinnamic Acids

| Compound | Key Finding | Reference |

| 2,4-Dichlorocinnamic acid | Dimerization is a heterogeneous reaction leading to a loss of long-range crystal order. | nih.gov |

| 4-Chlorocinnamic acid | Photochemical dynamics are dependent on crystal shape and size. | smolecule.comescholarship.org |

| 4-Chlorocinnamic acid | Reaction kinetics can be influenced by external pressure. | rsc.org |

| Various β-halo-trans-cinnamic acids | Reactions often do not proceed to 100% yield, possibly due to the formation of isolated, non-reactive monomers within the solid. | acs.org |

Exploration of Photoexcitation Pathways (e.g., One-Photon vs. Two-Photon Excitation)

The photoexcitation process is the initial and crucial step in any photochemical reaction. For most cinnamic acid photodimerizations, the reaction is initiated by the absorption of a single photon (one-photon excitation), which elevates the molecule to an electronically excited state. This is the conventional pathway for reactions induced by standard UV light sources.

However, the exploration of multi-photon excitation pathways, such as two-photon absorption, can open up different reaction channels and provide access to higher energy excited states. While specific research on two-photon excitation of this compound is not available in the provided results, studies on other organic molecules, including a trans-3-fluorocinnamic acid, demonstrate the potential of this approach. d-nb.info

In a study involving an iridium-based photocatalyst, one-photon excitation led to the trans-cis isomerization of trans-3-fluorocinnamic acid. d-nb.info In contrast, two-photon excitation, which generates a more powerful reducing agent (hydrated electrons), resulted in the reduction of the double bond. d-nb.info This highlights how different excitation pathways can lead to completely different products from the same starting material.

The ability to switch between different reaction pathways by controlling the light intensity (and thus the probability of one- versus two-photon absorption) represents a sophisticated level of control over photochemical reactions. d-nb.info While this has not been explicitly demonstrated for this compound, the principles suggest that its photochemistry could also be manipulated through the choice of excitation method. The high-energy intermediates generated via two-photon processes could potentially overcome activation barriers that are inaccessible through conventional one-photon excitation, leading to novel products or reaction mechanisms.

Table 3: Comparison of One-Photon and Two-Photon Excitation Pathways

| Feature | One-Photon Excitation | Two-Photon Excitation | Reference |

| Mechanism | Absorption of a single photon to reach an excited state. | Simultaneous absorption of two lower-energy photons to reach a higher excited state. | d-nb.info |

| Energy Input | Lower energy per excitation event. | Higher energy per excitation event, allowing access to different reactive states. | d-nb.info |

| Example with trans-3-fluorocinnamic acid | Leads to trans-cis isomerization via triplet-triplet energy transfer. | Leads to reduction of the double bond via formation of hydrated electrons. | d-nb.info |

| Potential for Control | Reaction pathway is determined by the accessible excited states from single-photon absorption. | Allows for switching between different reaction pathways by varying light intensity. | d-nb.info |

Advanced Characterization and Analytical Methodologies in 2 Chloro 4 Fluorocinnamic Acid Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for elucidating the precise molecular structure and conformation of 2-chloro-4-fluorocinnamic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the carbon-hydrogen framework of this compound.

In ¹H NMR analysis, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, in a study using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, the protons of a similar compound, trans-4-chlorocinnamic acid, exhibited distinct signals. rsc.org The vinyl protons typically appear as doublets due to coupling with each other, with a large coupling constant characteristic of a trans configuration. The aromatic protons show complex splitting patterns influenced by the chloro and fluoro substituents.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is typically observed at the downfield end of the spectrum. The carbon atoms of the benzene (B151609) ring and the vinyl group exhibit signals in the aromatic and olefinic regions, respectively, with their precise chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. For example, in DMSO-d6, the carboxyl carbon of trans-4-chlorocinnamic acid appears at approximately 167.66 ppm. rsc.org

Table 1: Representative NMR Data for Cinnamic Acid Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| trans-4-chlorocinnamic acid | DMSO-d6 | δ: 7.76 (d, J = 8.7 Hz, 2H), 7.57 (d, J = 15.9 Hz, 1H), 7.47 (d, J = 8.7 Hz, 2H) | δ: 167.66, 144.01, 134.32, 130.26, 128.96, 128.24, 119.35 |

| trans-cinnamic acid | CDCl3 | δ: 7.82 (d, J = 15.9 Hz, 1H), 7.65-7.54 (m, 2H), 7.5-7.36 (m, 3H), 6.48 (d, J = 15.9 Hz, 1H) | Not specified in provided context |

Infrared (IR) and Raman Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound. edinst.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the aromatic ring and the vinyl group, and C-Cl and C-F stretching vibrations. The O-H stretching band is typically broad, appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration gives rise to a strong, sharp band around 1700 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bond of the vinyl group and the aromatic ring. edinst.com The combination of both techniques allows for a more complete vibrational analysis of the molecule. researchgate.netscholarsresearchlibrary.comcore.ac.uk

Mass Spectrometry (MS) Applications (GC-MS, LC-MS, ESI-MS, High Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Various MS techniques are employed in the study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the acid. nih.gov However, due to the relatively low volatility of the carboxylic acid itself, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. asm.orgresearchgate.netnih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly coupled with LC that allows for the analysis of polar and thermally labile molecules like this compound. asm.org In ESI-MS, the molecule is typically observed as a deprotonated species [M-H]⁻ in negative ion mode or a protonated species [M+H]⁺ in positive ion mode. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound and its fragments. researchgate.netnih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure. For substituted cinnamic acids, common fragmentation pathways include the loss of water, carbon monoxide, and the substituent groups from the phenyl ring. core.ac.uk

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.01131 | 135.1 |

| [M+Na]⁺ | 222.99325 | 145.3 |

| [M-H]⁻ | 198.99675 | 136.7 |

| [M+NH₄]⁺ | 218.03785 | 155.0 |

| [M+K]⁺ | 238.96719 | 140.3 |

| [M+H-H₂O]⁺ | 183.00129 | 130.3 |

Note: These values are predicted and provide a theoretical basis for identification in ion mobility-mass spectrometry experiments. uni.lu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of reactions and for preliminary purity checks. nih.gov A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. rsc.orgrsc.org The plate is then developed in a suitable mobile phase. The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The separated spots can be visualized under UV light or by using a staining agent. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, quantification, and purification of this compound. asm.orghplc.eu It offers high resolution and sensitivity, making it ideal for assessing the purity of the final product and for analyzing complex mixtures.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. asm.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. asm.org By comparing the retention time and peak area of the sample to that of a known standard, the identity and purity of this compound can be accurately determined. HPLC methods can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation. hplc.eu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like cinnamic acid derivatives. In the context of this compound, GC-MS serves to separate the compound from complex mixtures and provide definitive structural identification based on its mass-to-charge ratio and fragmentation pattern.

For effective analysis of carboxylic acids like this compound, a derivatization step is often required to increase volatility and thermal stability. This typically involves converting the carboxylic acid group into a less polar and more volatile ester, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester. cerealsgrains.orgnist.gov The derivatized sample is then injected into the gas chromatograph.

The separation occurs on a capillary column, commonly with a nonpolar stationary phase like DB-5. cerealsgrains.org The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. cerealsgrains.org Following separation, the eluent enters the mass spectrometer, which ionizes the molecules (typically via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. nih.govnih.gov The mass spectrum of this compound would be characterized by its molecular ion peak and specific fragment ions resulting from the loss of groups like COOH, Cl, and F, allowing for unambiguous identification.

Table 1: Typical GC-MS Parameters for Cinnamic Acid Derivative Analysis

| Parameter | Description | Example from Literature |

|---|---|---|

| Derivatization Agent | Reagent used to increase volatility. | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), tert-Butyldimethylsilyl (TBDMS) chloride. cerealsgrains.orgnist.gov |

| GC Column | The stationary phase where separation occurs. | DB-5 capillary column (e.g., 15-30 m length, 0.25 mm i.d.). cerealsgrains.orgnist.gov |

| Carrier Gas | Inert gas to move the sample through the column. | Helium, with a constant flow rate (e.g., 1.2 mL/min). cerealsgrains.org |

| Temperature Program | Ramping of oven temperature to elute compounds. | Initial temp 60-140°C, ramped to ~280°C. cerealsgrains.org |

| Ionization Mode | Method for creating ions in the mass spectrometer. | Electron Ionization (EI) at 70 eV. cerealsgrains.org |

| Detector | Mass Selective Detector (MSD) that analyzes fragment ions. | Quadrupole Mass Analyzer. cerealsgrains.org |

This interactive table summarizes common parameters used in the GC-MS analysis of cinnamic acid derivatives.

Ion Chromatography for Halide Release Monitoring

When studying the degradation or metabolism of this compound, it is critical to monitor the cleavage of the carbon-halogen bonds. Ion Chromatography (IC) is an ideal technique for the direct quantification of released halide ions (chloride and fluoride) in aqueous samples. chromatographyonline.comthermofisher.com This method offers high sensitivity and the ability to separate multiple anions in a single analysis. chromatographyonline.com

To analyze halide release from an organic compound, the parent molecule must first be broken down. Combustion Ion Chromatography (CIC) is a powerful automated method for this purpose. metrohm.commetrohm.comthermofisher.com In a CIC system, the sample containing this compound is combusted at high temperatures (≥900°C) in a stream of oxygen. thermofisher.com This process mineralizes the organic matrix, converting the covalently bound chlorine and fluorine into hydrogen halides (HCl and HF). thermofisher.com These gaseous products are then transferred to an absorption solution, which is subsequently injected into the ion chromatograph. thermofisher.com

Within the IC system, the sample is passed through an anion-exchange column. The halide ions are separated based on their affinity for the stationary phase and detected, most commonly by suppressed conductivity, which provides a low-noise, high-sensitivity signal. thermofisher.com By measuring the concentrations of F⁻ and Cl⁻ over time, researchers can precisely monitor the kinetics of dehalogenation, a key step in the compound's degradation pathway.

Table 2: Principles of Halide Monitoring by Combustion Ion Chromatography (CIC)

| Step | Process | Purpose |

|---|---|---|

| 1. Combustion | The sample is heated to ≥900°C in an oxygen-rich environment. | To break down the organic molecule (this compound). |

| 2. Mineralization | Halogens (Cl, F) are converted into gaseous hydrogen halides (HCl, HF). | To transform covalently bound halogens into ionizable forms. |

| 3. Absorption | The combustion gases are passed through an aqueous absorption solution. | To trap the hydrogen halides, forming chloride (Cl⁻) and fluoride (B91410) (F⁻) ions. |

| 4. IC Separation | The absorption solution is injected onto an anion-exchange column. | To separate F⁻ and Cl⁻ from each other and from other anions (e.g., sulfate). thermofisher.com |

| 5. Detection | Ions are measured, typically by a conductivity detector after a suppressor. | To quantify the concentration of each halide ion. |

This interactive table outlines the sequential steps involved in analyzing halide release from an organic compound using CIC.

Advanced Solid-State Analytical Methods

Infrared Microspectroscopy with Synchrotron Radiation for in situ Studies

Infrared (IR) microspectroscopy is a non-destructive technique that provides chemical information on a microscopic scale by analyzing the vibrational modes of molecules. nih.gov When coupled with a synchrotron radiation source, its capabilities are significantly enhanced. Synchrotron-based FTIR (SR-FTIR) microspectroscopy provides brilliance (photon flux) that is 100-1000 times higher than conventional thermal (globar) sources. uu.nl This allows for analysis at the diffraction limit, achieving high spatial resolution (a few microns) and a superior signal-to-noise ratio, making it ideal for studying heterogeneous samples and dynamic processes. bibliotekanauki.plgeoscienceworld.orgresearchgate.net

For in situ studies of this compound, SR-FTIR can be used to monitor chemical reactions or interactions in real-time without destroying the sample. optica.orgberkeley.eduacs.org For instance, the catalytic degradation of solid this compound could be observed by focusing the IR beam on the sample within a reaction cell. By collecting spectra over time, one could track the disappearance of vibrational bands specific to the parent molecule (e.g., C=C stretching, C-Cl stretching, C-F stretching) and the appearance of new bands corresponding to reaction intermediates or products. uu.nl This technique is also invaluable for mapping the distribution of the compound within a complex matrix, such as a biological tissue or a polymer film, providing spatially resolved chemical imaging. nih.govcambridge.org

Table 3: Comparison of Synchrotron vs. Conventional Globar Source for IR Microspectroscopy

| Feature | Synchrotron Radiation Source | Conventional Globar Source |

|---|---|---|

| Brilliance/Brightness | 100-1000x higher. uu.nl | Standard. |

| Spatial Resolution | Diffraction-limited (typically 2-10 µm). geoscienceworld.org | Limited by source brightness (~20-50 µm). uu.nl |

| Signal-to-Noise Ratio | Very high, enabling rapid data collection. geoscienceworld.org | Lower, requiring longer acquisition times. |

| Application | Analysis of minute samples, chemical imaging of single cells, in situ reaction monitoring. bibliotekanauki.plnih.gov | Bulk sample analysis, routine quality control. |

| Source Size | Small, effective point source. cambridge.org | Large, extended thermal source. |

This interactive table compares the key features of synchrotron and conventional sources for infrared microspectroscopy.

Computational Chemistry Approaches

Density Functional Theory (DFT) for Molecular Modeling and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations are essential for building an accurate molecular model and predicting its physicochemical characteristics from first principles.

The process begins with geometry optimization, where DFT calculations determine the lowest energy, most stable three-dimensional conformation of the molecule. mdpi.com Studies on similar chlorinated cinnamic acids have used DFT to identify the most stable conformers (e.g., s-cis vs. s-trans) and calculate precise bond lengths and angles. researchgate.net

Once the optimized geometry is obtained, a vibrational analysis can be performed. q-chem.com This calculation predicts the fundamental vibrational frequencies of the molecule. nih.gov These theoretical frequencies can be directly compared with experimental data from FTIR and FT-Raman spectroscopy, aiding in the definitive assignment of each spectral band to a specific molecular motion (e.g., C-Cl stretch, C-F stretch, O-H bend). nih.gov Furthermore, DFT provides insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 4: Properties of this compound Predictable by DFT

| Property | Description | Relevance |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms (bond lengths, angles). researchgate.net | Provides the fundamental molecular structure. |

| Vibrational Frequencies | Theoretical IR and Raman spectral frequencies. q-chem.comnih.gov | Aids in the interpretation of experimental spectra. |

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals. researchgate.net | Predicts chemical reactivity and sites for electrophilic/nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies regions of positive and negative potential, crucial for intermolecular interactions. |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy. q-chem.com | Characterizes the stability and energetics of the molecule. |

This interactive table lists key molecular properties that can be calculated using Density Functional Theory.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it interacts with a second molecule (a receptor), typically a protein or enzyme. mdpi.com This method is widely used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level. innovareacademics.in

In the context of this compound, molecular docking can be used to predict its potential as an inhibitor or modulator of a specific biological target. innovareacademics.in The process requires a high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy. A 3D model of this compound is then computationally placed into the active or binding site of the protein. Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the site and use a scoring function to estimate the binding affinity, often expressed as a free energy of binding (in kcal/mol). analis.com.my

The results provide two key pieces of information: the most likely binding pose and a quantitative estimate of the binding strength. fip.org A lower binding energy score suggests a stronger, more stable interaction. analis.com.my The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein, providing a rational basis for its potential biological activity. innovareacademics.innih.gov

Table 5: Workflow and Outcomes of a Molecular Docking Study

| Step | Description | Outcome |

|---|---|---|

| 1. Preparation of Receptor | Obtain a 3D structure of the target protein and prepare it by adding hydrogens and defining the binding site. | A ready-to-dock receptor model. |

| 2. Preparation of Ligand | Generate a 3D conformation of this compound and assign atomic charges. | An energy-minimized ligand structure. |

| 3. Docking Simulation | The ligand is flexibly placed into the receptor's binding site using a search algorithm. | A set of possible binding poses (orientations). |

| 4. Scoring and Analysis | Each pose is evaluated with a scoring function to estimate binding affinity. fip.org | A ranked list of poses based on binding energy (e.g., kcal/mol). |

| 5. Post-Docking Analysis | The best-scoring pose is visualized to identify key intermolecular interactions (e.g., H-bonds). innovareacademics.in | A hypothesis for the molecular basis of the ligand-target interaction. |

This interactive table describes the typical steps and results of a molecular docking simulation.

Applications and Industrial Relevance in Academic Research

Pharmaceutical Research and Development

In the pharmaceutical sector, 2-Chloro-4-fluorocinnamic acid serves as a critical starting material and intermediate. dataintelo.com Its derivatives are investigated for a range of therapeutic applications, highlighting its importance in the drug discovery pipeline.

Role as an Intermediate in the Synthesis of Pharmacological Substances

This compound is primarily utilized as a versatile intermediate in the creation of various pharmacological substances. dataintelo.com Its chemical properties allow it to be a foundational component in the synthesis of complex organic compounds with potential therapeutic value. The presence of both a chlorine and a fluorine atom on the aromatic ring, coupled with the carboxylic acid and alkene functionalities of the cinnamic acid structure, provides multiple reactive sites for chemical modification. This versatility makes it an important scaffold in the development of new drugs.

Cinnamic acid and its analogues are known to be crucial for preparing essential intermediates for various pharmaceutical components. pcbiochemres.com The specific substitutions on the cinnamic acid moiety can lead to a variety of pharmacological activities. pcbiochemres.com While research on many derivatives is ongoing, the core structure of this compound provides a template for medicinal chemists to design and synthesize novel compounds with desired biological activities.

Contribution to Drug Discovery and Lead Optimization Efforts